molecular formula C16H16N2O4S B2908352 N-[(2Z)-3-ethyl-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide CAS No. 895456-37-8

N-[(2Z)-3-ethyl-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide

Cat. No.: B2908352
CAS No.: 895456-37-8
M. Wt: 332.37
InChI Key: LNORYDLBYZNNHY-MSUUIHNZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2Z)-3-ethyl-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide is a heterocyclic compound featuring a 2,3-dihydro-1,3-benzothiazole core fused with a furan-carboxamide moiety. The benzothiazole ring is substituted with ethyl and dimethoxy groups at the 3-, 5-, and 6-positions, respectively, while the carboxamide group bridges the benzothiazole and furan rings via a conjugated imine (Z-configuration). The compound’s crystallographic characterization likely employs tools such as SHELXL for refinement and ORTEP-3 for visualization, as these are industry standards for small-molecule structural analysis .

Properties

IUPAC Name

N-(3-ethyl-5,6-dimethoxy-1,3-benzothiazol-2-ylidene)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-4-18-10-8-12(20-2)13(21-3)9-14(10)23-16(18)17-15(19)11-6-5-7-22-11/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNORYDLBYZNNHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=CO3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-ethyl-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-ethyl-5,6-dimethoxy-1,3-benzothiazol-2-amine with furan-2-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-ethyl-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the benzothiazole and furan rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(2Z)-3-ethyl-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-ethyl-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the OLES Series

lists several OLES compounds, including 1-(5,8-diethyl-5,6,7,8-tetrahydro-3,5,8-trimethyl-2-naphthalenyl)-ethanone and 1-(3-ethyl-5,6,7,8-tetrahydro-8,8-dimethyl-2-naphthalenyl)-ethanone, which share a tetralin (tetrahydronaphthalene) backbone substituted with alkyl and ketone groups. Key differences include:

  • Aromatic System : The target compound’s benzothiazole-furan system contrasts with the OLES compounds’ naphthalene-derived frameworks. The benzothiazole ring may enhance π-π stacking interactions compared to the less-polar tetralin system.
  • Functional Groups : The carboxamide group in the target compound provides hydrogen-bonding capacity, whereas the OLES compounds feature ketones, which are weaker hydrogen-bond acceptors.
  • Substituent Effects : The ethyl and dimethoxy groups in the target compound likely increase solubility in polar solvents compared to the OLES series’ predominantly alkyl substituents.

Dihydrothiazole Derivatives

The compound N-[3-(2-methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide () shares a dihydrothiazol-2-ylidene scaffold but differs in substitution:

  • Substituents : The target compound’s 5,6-dimethoxy and 3-ethyl groups introduce steric and electronic effects distinct from the methoxyphenyl and methyl groups in Saeed et al.’s derivative.
  • Crystallographic Precision : Saeed’s compound has an R-factor of 0.038, indicative of high-resolution structural data . Comparable precision is expected for the target compound if refined using SHELXL .

Comparative Data Table

Compound Name Aromatic System Key Substituents Functional Groups Molecular Weight (g/mol) Crystallographic R-factor
Target Compound Benzothiazole + Furan 3-Ethyl, 5,6-Dimethoxy Carboxamide ~392.45* Not reported
1-(5,8-Diethyl-5,6,7,8-tetrahydro-3,5,8-TMM-2-naphthalenyl)-ethanone (OLES) Naphthalene Diethyl, Trimethyl Ketone ~290.40* N/A
Saeed et al. (2007) Phenyl + Thiazole 2-Methoxyphenyl, 4-Methyl Benzamide 400.49 0.038

*Calculated based on structural formula.

Research Findings and Implications

  • Hydrogen Bonding Networks : The target compound’s furan oxygen and carboxamide NH group likely participate in C=O···H–N and O···H–C interactions, analogous to patterns described in Etter’s graph set analysis . This contrasts with Saeed’s compound, where benzamide-phenyl interactions dominate.
  • Crystallographic Tools : SHELX and ORTEP-3 are critical for resolving the target compound’s Z-configuration and dihydrothiazole conformation, ensuring structural accuracy .
  • Pharmacological Potential: The benzothiazole moiety is associated with antitumor and antimicrobial activity, suggesting the target compound may outperform OLES derivatives in bioactivity due to enhanced hydrogen-bonding capacity .

Notes

SHELX remains the gold standard for refining such structures, though complementary tools (e.g., OLEX2) may enhance visualization .

The ethyl and dimethoxy groups may confer improved metabolic stability compared to methyl-substituted analogues.

Biological Activity

N-[(2Z)-3-ethyl-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, highlighting its antimicrobial and anticancer properties as well as its mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound features a benzothiazole core, which is known for its diverse biological activities. The structure can be represented as follows:

N 2Z 3 ethyl 5 6 dimethoxy 2 3 dihydro 1 3 benzothiazol 2 ylidene furan 2 carboxamide\text{N 2Z 3 ethyl 5 6 dimethoxy 2 3 dihydro 1 3 benzothiazol 2 ylidene furan 2 carboxamide}

Antimicrobial Activity

Recent studies have demonstrated that benzothiazole derivatives, including this compound, exhibit significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for various derivatives have been reported in the literature.

CompoundMIC (μmol/mL)MBC (μmol/mL)
4d10.7 - 21.421.4 - 40.2
4pNot specifiedNot specified
3hNot specifiedNot specified

These values indicate that certain derivatives possess potent activity against both Gram-positive and Gram-negative bacteria as well as fungal pathogens .

Anticancer Activity

The anticancer potential of this compound has also been evaluated in various studies. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.

In a study assessing antiproliferative effects on different cancer cell lines:

Cell LineIC50 (μM) in 2D AssayIC50 (μM) in 3D Assay
A5498.78 ± 3.6219.94 ± 2.19
NCI-H3586.68 ± 1511.27 ± 0.49

These results suggest that the compound has higher efficacy in two-dimensional cultures compared to three-dimensional cultures .

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes.
  • DNA Interaction : It has been shown to bind to DNA, particularly within the minor groove, affecting replication and transcription processes.
  • Induction of Apoptosis : By modulating signaling pathways associated with cell survival and death, the compound can induce apoptosis in cancer cells.

Case Studies and Research Findings

Several case studies have investigated the biological activities of benzothiazole derivatives:

  • Antimicrobial Efficacy : A study demonstrated that various benzothiazole derivatives exhibited strong antimicrobial activity against a range of pathogens, with some compounds showing MIC values as low as 10 μmol/mL .
  • Antitumor Activity : Research indicated that certain derivatives had significant antiproliferative effects on lung cancer cells (A549), showcasing potential for therapeutic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.